4-Ethoxybenzamide 4-Ethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 27043-22-7
VCID: VC8464360
InChI: InChI=1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
SMILES: CCOC1=CC=C(C=C1)C(=O)N
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

4-Ethoxybenzamide

CAS No.: 27043-22-7

Cat. No.: VC8464360

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxybenzamide - 27043-22-7

Specification

CAS No. 27043-22-7
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 4-ethoxybenzamide
Standard InChI InChI=1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
Standard InChI Key AZEIRPAUJXANCS-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)N
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)N
Melting Point 209.0 °C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

4-Ethoxybenzamide has the molecular formula C9H11NO2\text{C}_9\text{H}_{11}\text{NO}_2 and a molecular weight of 165.189 g/mol . Its structure consists of a benzamide core (a benzene ring linked to a carboxamide group) with an ethoxy (-OCH2_2CH3_3) substituent at the para position relative to the amide group. The compound’s IUPAC name is 4-ethoxybenzenecarboxamide.

Synthesis and Industrial Production

Conventional Synthetic Methods

Early synthesis routes for 4-ethoxybenzamide involved salicylamide and monobromoethane in alkaline ethanol solutions under pressurized conditions. These methods required organic solvents like 95% ethanol and catalysts such as benzyl triethylamine chloride, resulting in complex purification steps and moderate yields .

Advanced Solvent-Free Synthesis

A patent-pending method (CN102675143A) revolutionized production by eliminating organic solvents. This approach uses salicylamide and ethyl sulfate in a sodium hydroxide solution, proceeding via three temperature-controlled phases:

  • Induction Phase: 50–55°C for 1–1.5 hours.

  • Main Reaction: 55–65°C for 2.5–3 hours.

  • Final Phase: 65–80°C with additional NaOH for 1–1.5 hours .

Table 1: Synthesis Conditions and Outcomes

ParameterValue/DescriptionSource
ReactantsSalicylamide, ethyl sulfate, NaOH
Temperature Range50–80°C
Reaction Time4.5–6 hours
Yield68–98%
Purity (UV Spectrophotometry)98.1%

This method achieves a yield exceeding 98% and complies with the 2006 Chinese National Drug Standards, making it viable for pharmaceutical manufacturing .

Physicochemical Properties

Thermal and Physical Constants

4-Ethoxybenzamide exhibits a melting point of 208–210°C and a boiling point of 307.7±15.0°C at 760 mmHg. Its density is 1.1±0.1 g/cm³, and the flash point is 159.0±16.7°C, indicating moderate thermal stability .

Table 2: Key Physicochemical Properties

PropertyValueSource
Melting Point208–210°C
Boiling Point307.7±15.0°C
Density1.1±0.1 g/cm³
Flash Point159.0±16.7°C
SolubilityLow in water; soluble in polar organic solvents

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1650 cm1^{-1} (amide C=O stretch) and 1240 cm1^{-1} (C-O-C ether stretch) .

  • UV-Vis: λmax\lambda_{\text{max}} at 270 nm due to aromatic ππ\pi \rightarrow \pi^* transitions .

Industrial and Regulatory Considerations

Regulatory Compliance

Industrial production methods adhere to the 2006 Chinese National Drug Standards, ensuring purity ≥98% and absence of toxic solvents .

Future Research Directions

  • Pharmacological Studies: Investigate analgesic or anti-inflammatory properties.

  • Environmental Impact: Assess biodegradation and ecotoxicity.

  • Synthetic Optimization: Explore catalytic methods to reduce reaction times.

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